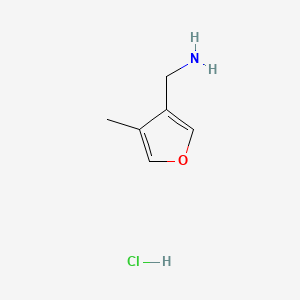

1-(4-Methylfuran-3-yl)methanamine hydrochloride

Description

1-(4-Methylfuran-3-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a methyl-substituted furan ring at the 3-position. The compound consists of a primary amine group attached to a furan heterocycle, with a methyl group at the 4-position of the furan ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

Molecular Formula |

C6H10ClNO |

|---|---|

Molecular Weight |

147.60 g/mol |

IUPAC Name |

(4-methylfuran-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H9NO.ClH/c1-5-3-8-4-6(5)2-7;/h3-4H,2,7H2,1H3;1H |

InChI Key |

SXBHDNMJJDUQKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylfuran-3-yl)methanamine hydrochloride typically involves the reaction of 4-methylfuran with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylfuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methylfuran-3-carboxylic acid.

Reduction: Formation of 4-methylfuran-3-ylmethanol.

Substitution: Formation of various substituted amines depending on the electrophile used.

Scientific Research Applications

1-(4-Methylfuran-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylfuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- The furan ring in 1-(4-Methylfuran-3-yl)methanamine introduces oxygen-based electronic effects, contrasting with the π-conjugated systems of biphenyl or halogenated phenyl analogs .

- Fluorinated derivatives (e.g., 1-(4-fluorophenyl)methanamine) exhibit enhanced bioavailability and CNS activity compared to non-halogenated analogs .

Heterocyclic Methanamine Derivatives

Key Differences :

- The trifluoromethyl group in cyclopropane and pyridine analogs enhances metabolic stability and lipophilicity .

Pharmacologically Active Analogs

Biological Activity

1-(4-Methylfuran-3-yl)methanamine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring substituted with a methyl group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 155.62 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing furan rings often exhibit diverse pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. The biological activity of this compound can be summarized as follows:

- Antibacterial Activity : Studies have shown that derivatives of furan-containing compounds can demonstrate significant antibacterial properties. For instance, similar compounds have exhibited minimum inhibitory concentrations (MIC) in the range of 1–5 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Case studies involving related furan compounds have indicated cytotoxic effects against cancer cell lines such as HeLa and A549, with IC50 values demonstrating effectiveness at micromolar concentrations .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial protein synthesis, such as aminoacyl-tRNA synthetases. This inhibition disrupts bacterial growth and proliferation .

- Cell Interaction : The compound may interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical pathways critical for cellular function and survival.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylfuran | Furan ring with a methyl substitution | Used in organic synthesis and flavoring |

| 5-Methylfuran | Furan ring with a methyl group at position 5 | Known for its aromatic properties |

| 1-(2-Methylfuran-3-yl)methanamine | Similar amine structure but different furan position | Potentially different biological activities |

| 4-Methylphenylmethanamine | Aromatic ring instead of furan | Exhibits different pharmacological profiles |

This comparative analysis highlights the unique characteristics of this compound that may contribute to its distinct biological activities.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antibacterial Study : A study on furan derivatives demonstrated significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

- Anticancer Research : Research on furan-containing compounds indicated promising results in inhibiting cancer cell growth, particularly in lung and cervical cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.